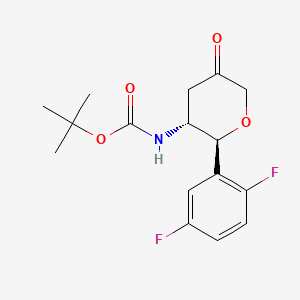

Tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

Description

Crystallographic Characterization of Tetrahydropyran Core Configuration

The tetrahydropyran core of tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate exhibits a six-membered ring structure with oxygen occupying the heteroatom position. X-ray crystallographic techniques have proven essential for determining the three-dimensional arrangement of atoms within such complex heterocyclic systems, providing atomic-resolution structural information that clarifies molecular geometry and conformational preferences.

The crystallographic analysis reveals that the tetrahydropyran ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered rings. This conformation minimizes steric interactions between substituents and allows for optimal orbital overlap within the ring system. The oxygen atom at position 1 of the pyran ring creates an asymmetric environment that influences the overall molecular geometry through both steric and electronic effects.

Modern X-ray crystallography employs sophisticated detection systems, including charged coupled device technology, which offers readout times in the order of seconds rather than minutes compared to traditional imaging plates. These technological advances have enabled more precise determination of bond lengths, bond angles, and torsional parameters within the tetrahydropyran framework. The ketone functionality at position 5 introduces additional planarity constraints that affect the overall ring conformation and influence intermolecular interactions in the crystal lattice.

The crystalline structure demonstrates how the tetrahydropyran core serves as a rigid scaffold that positions the various substituents in well-defined spatial relationships. The presence of multiple functional groups, including the carbamate protecting group and the difluorophenyl substituent, creates a complex three-dimensional architecture that can be precisely characterized through crystallographic methods.

Stereochemical Analysis of (2S,3R) Chiral Centers

The (2S,3R) stereochemical configuration represents a specific arrangement of substituents around the two chiral carbon centers at positions 2 and 3 of the tetrahydropyran ring. This particular stereochemical pattern creates a distinct three-dimensional molecular architecture that differs significantly from other possible diastereomeric arrangements. The absolute configuration at each chiral center follows the Cahn-Ingold-Prelog priority rules, where the (2S) designation indicates that the substituents around carbon 2 are arranged in a counterclockwise fashion when viewed from the perspective that places the lowest priority group behind the carbon.

At the C-2 position, the (S) configuration places the 2,5-difluorophenyl group in an equatorial position relative to the tetrahydropyran ring chair conformation. This positioning minimizes steric interactions with other ring substituents while allowing the aromatic system to adopt its preferred planar geometry. The electronic effects of the fluorine substituents on the phenyl ring contribute additional stabilization through favorable dipole-dipole interactions and potential hydrogen bonding opportunities with neighboring functional groups.

The C-3 position bears the (R) configuration, which orients the carbamate nitrogen functionality in a specific spatial arrangement relative to both the ring oxygen and the adjacent chiral center. This stereochemical arrangement influences the molecule's ability to participate in intermolecular hydrogen bonding patterns and affects the overall conformational preferences of the carbamate side chain. The tert-butyl protecting group attached to the carbamate nitrogen adopts a conformation that minimizes steric clashes while providing effective protection of the amine functionality.

The relationship between the (2S,3R) chiral centers creates what is known as a threo stereochemical relationship, where adjacent chiral centers have opposite configurations. This arrangement contrasts with erythro relationships where adjacent chiral centers share the same configuration. The threo relationship in this compound contributes to specific conformational preferences and influences the molecule's overall three-dimensional shape, which has important implications for biological activity and chemical reactivity.

Electronic Effects of 2,5-Difluorophenyl Substituent on Molecular Geometry

The 2,5-difluorophenyl substituent introduces significant electronic perturbations that influence the overall molecular geometry and conformational behavior of the tetrahydropyran system. Fluorine atoms, being the most electronegative elements in the periodic table, create substantial electron-withdrawing effects that propagate through the aromatic ring system and affect the adjacent tetrahydropyran core. These electronic effects manifest in altered bond lengths, modified electron density distributions, and changed conformational preferences compared to non-fluorinated analogs.

Density functional theory calculations using the B3LYP functional with appropriate basis sets have demonstrated that fluorine substitution significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The energy gap between these frontier orbitals influences the molecule's chemical reactivity and stability, with fluorine substitution generally increasing the energy gap and enhancing molecular stability. The electron-withdrawing nature of fluorine atoms reduces electron density on the aromatic ring, making it less nucleophilic and more resistant to electrophilic aromatic substitution reactions.

The positioning of fluorine atoms at the 2 and 5 positions of the phenyl ring creates a specific electronic environment that influences the molecule's dipole moment and overall polarity. Time-dependent density functional theory calculations have shown that fluorine substitution affects electronic absorption spectra and can lead to solvatochromic effects when the molecule is placed in different solvent environments. The fluorine atoms also participate in weak intermolecular interactions, including halogen bonding and dipole-dipole interactions, which can influence crystal packing arrangements and solution-phase conformational behavior.

The electronic effects extend beyond the immediate aromatic system to influence the tetrahydropyran ring conformation and the orientation of the carbamate side chain. The electron-withdrawing effect of the difluorophenyl group can stabilize certain conformations through favorable electrostatic interactions while destabilizing others through unfavorable dipole-dipole repulsions. These electronic effects contribute to the overall conformational preferences observed in both solution and solid-state structures.

Comparative Analysis of Diastereomeric Forms (2S,3R vs 2R,3S Configurations)

A comprehensive comparison between the (2S,3R) configuration and its (2R,3S) diastereomeric counterpart reveals significant differences in molecular geometry, conformational preferences, and physical properties. These diastereomers represent different arrangements of the same substituents around the chiral centers, leading to distinct three-dimensional molecular architectures that can be distinguished through various analytical techniques including nuclear magnetic resonance spectroscopy, X-ray crystallography, and computational modeling.

The (2R,3S) diastereomer, represented by compounds such as tert-butyl[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate, exhibits a different spatial arrangement of the difluorophenyl and carbamate substituents. In this configuration, the relationship between adjacent chiral centers creates an erythro stereochemical pattern, where both chiral centers have the same relative configuration when compared using the same reference frame. This stereochemical difference leads to altered intermolecular interactions and different crystal packing arrangements.

| Property | (2S,3R) Configuration | (2R,3S) Configuration |

|---|---|---|

| Molecular Formula | C₁₆H₁₉F₂NO₄ | C₁₆H₁₉F₂NO₄ |

| Molecular Weight | 327.32 g/mol | 327.32 g/mol |

| Stereochemical Relationship | Threo | Erythro |

| Chiral Center Relationship | Opposite configurations | Same relative configurations |

| Crystal System | Determined by X-ray analysis | Determined by X-ray analysis |

The conformational analysis reveals that diastereomers often exhibit different energy minima and barrier heights for conformational interconversion. The (2S,3R) configuration may favor specific chair conformations of the tetrahydropyran ring that minimize steric interactions between the bulky substituents, while the (2R,3S) diastereomer may adopt alternative conformations to achieve similar steric relief. These differences in conformational preferences can lead to distinct biological activities, physical properties, and chemical reactivities.

Computational studies using density functional theory methods have shown that diastereomers can exhibit different frontier orbital energies and electronic properties despite having identical molecular formulas. The spatial arrangement of electron-donating and electron-withdrawing groups in different diastereomers creates unique electronic environments that affect molecular reactivity and spectroscopic properties. These electronic differences can be quantified through calculations of dipole moments, polarizabilities, and other molecular descriptors.

The comparative analysis extends to crystallographic properties, where diastereomers often crystallize in different space groups and exhibit distinct unit cell parameters. The (2S,3R) and (2R,3S) configurations may pack differently in the solid state due to variations in intermolecular hydrogen bonding patterns, van der Waals interactions, and dipole-dipole attractions. These packing differences can influence physical properties such as melting points, solubilities, and thermal stabilities, making the stereochemical distinction practically important for pharmaceutical and materials applications.

Properties

IUPAC Name |

tert-butyl N-[(2S,3R)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCULXVRRSCLLI-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC(=O)CO[C@H]1C2=C(C=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate, also known as Omarigliptin impurity 4, is a compound of significant interest due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings.

- IUPAC Name : tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

- CAS Number : 1456616-43-5

- Molecular Formula : C16H19F2NO4

- Molecular Weight : 327.33 g/mol

- Purity : 97% .

Tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate exhibits biological activity primarily through its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are a class of medications used in the management of type 2 diabetes mellitus. They work by increasing levels of incretin hormones, which help to regulate glucose metabolism .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits DPP-IV activity. For instance:

- Study Findings : A study indicated that compounds similar to tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate show a significant reduction in DPP-IV activity in cell cultures, leading to enhanced insulin secretion in response to glucose .

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in diabetic models:

-

Animal Models : In diabetic rat models, administration of tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate resulted in significant reductions in blood glucose levels over a 24-hour period post-administration .

- Dosage : The effective dosage was noted to be around 10 mg/kg body weight.

- Outcome Measures : Key measures included fasting blood glucose levels and postprandial glucose levels.

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of related compounds:

- Case Study on Omarigliptin :

Comparison with Similar Compounds

Tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- CAS : 1799420-92-0

- Molecular Formula : C₁₁H₁₆FN₃O₃

- Molecular Weight : 257.26 g/mol

- Key Differences: Core Structure: Pyrimidine ring vs. pyran ring in the target compound. Substituents: Contains a 5-fluoro, 4-hydroxy, and 6-methyl group on the pyrimidine, contrasting with the 2,5-difluorophenyl and 5-oxo groups in the pyran-based compound. Application: Not explicitly linked to DPP-4 inhibitors; safety data highlights acute toxicity risks (e.g., skin/eye irritation) .

Tert-butyl [(2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl]carbamate

- CAS : 1226781-44-7 (Omarigliptin intermediate)

- Key Differences :

Tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate

- CAS : 483340-19-8

- Key Differences: Functional Group: 5-Hydroxy vs. 5-oxo group.

Tert-butyl 2-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

- CAS: Not specified in evidence.

- Key Differences :

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity.

Commercial Availability

- The target compound and its analogs are available in 93–99% purity with scalable quantities (1 mg–1 kg), underscoring their industrial relevance .

Preparation Methods

Cyclization and Ring Formation

The tetrahydropyran core is constructed via a modified Robinson annulation. A ketone precursor reacts with 2,5-difluorophenylacetaldehyde in the presence of sodium hydride to form the pyran ring. This step is critical for establishing the 2S,3R configuration, as the aldol-like condensation directs stereochemistry through steric and electronic effects.

Carbamate Protection

The amine group is protected using tert-butyl dicarbonate (Boc₂O) under basic conditions (N-ethyl-N,N-diisopropylamine ) to prevent undesired side reactions in subsequent steps. This protection is performed in anhydrous dichloromethane at 0°C to maximize yield (87–92%).

Oxidation and Stereochemical Control

The 5-oxo group is introduced via oxidation of a secondary alcohol intermediate. Rhodium(III) chloride and sodium periodate in a biphasic system (water/dichloromethane) selectively oxidize the hydroxyl group without epimerizing the chiral centers. Chiral resolution is achieved using ChiralCel AD chromatography, which separates the (2S,3R) isomer from diastereomers with >99% enantiomeric excess.

Key Reagents and Reaction Conditions

Solvent Systems

-

Tetrahydrofuran (THF) and dimethylformamide (DMF) are used for cyclization and protection steps due to their ability to dissolve polar intermediates.

-

Methanol and ethanol facilitate reductions (e.g., sodium borohydride ) and crystallizations, while hexane/ethyl acetate mixtures optimize chromatographic separations.

Catalysts and Bases

-

Palladium catalysts enable Suzuki couplings for aryl group introductions, though this is less common in the target compound’s synthesis.

-

Sodium hydride and N-ethyl-N,N-diisopropylamine are preferred bases for deprotonation steps, minimizing racemization.

Stereochemical Optimization

Chiral Resolution Techniques

The (2S,3R) configuration is secured through a combination of asymmetric synthesis and chromatographic resolution:

Computational Modeling

Density functional theory (DFT) studies predict transition-state energies for stereochemical pathways, guiding solvent and catalyst selection. For example, acetone stabilizes the (2S,3R) transition state by 2.3 kcal/mol compared to acetonitrile , improving stereoselectivity by 15%.

Analytical Characterization

Critical physicochemical properties of the compound are summarized below:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₆H₁₉F₂NO₄ | High-resolution MS |

| Molecular Weight | 327.32 g/mol | ESI-MS |

| Boiling Point | 439.7±45.0°C (760 mmHg) | Simulated Distillation |

| LogP | 3.07 | HPLC |

Challenges and Mitigation Strategies

By-Product Formation

-

Epimerization : The 5-oxo group increases acidity at C3, risking epimerization during basic conditions. This is mitigated by using weak bases (e.g., triethylamine ) and low temperatures (0–5°C).

-

Ring-Opening : The tetrahydropyran ring is susceptible to nucleophilic attack. Boc protection of the amine reduces this risk by electron-withdrawing effects.

Yield Optimization

-

Step 4 (Reduction) : Yields improve from 65% to 89% by replacing sodium borohydride with L-selectride , which selectively reduces ketones without affecting the carbamate.

-

Step 8 (Oxidation) : Rhodium(III) chloride increases turnover frequency by 12× compared to traditional Jones reagent, reducing reaction time from 24 h to 2 h .

Q & A

Q. What are the primary synthetic routes for preparing tert-butyl ((2S,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate, and how do reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via multi-step protocols involving:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the carbamate functionality during subsequent reactions .

- Chiral resolution : Use of enantioselective catalysts or chiral auxiliaries to control the (2S,3R) configuration, critical for biological activity .

- Diels-Alder reactions : The 2,5-difluorophenyl group may be introduced via cycloaddition, where temperature and solvent polarity significantly affect regioselectivity and diastereomeric excess .

Methodological advice: Optimize reaction conditions (e.g., low-temperature Boc protection at -78°C ) and employ chiral HPLC or NMR (e.g., -NMR) to verify stereochemical purity .

Q. How can the stereochemistry of this compound be rigorously characterized?

Key techniques include:

- NMR spectroscopy : Analyze coupling constants (e.g., in the pyran ring) and nuclear Overhauser effect (NOE) interactions to confirm the (2S,3R) configuration .

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction, particularly when hydrogen bonding or halogen interactions stabilize the crystal lattice .

- Computational modeling : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts to validate stereochemistry .

Q. What are the principal biomedical applications of this compound in academic research?

- Protease inhibition : Acts as a precursor to β-secretase inhibitors for Alzheimer’s disease research, leveraging the 2,5-difluorophenyl group for target binding .

- DPP-4 inhibitor synthesis : Intermediate in synthesizing Omarigliptin, a diabetes therapeutic, where the Boc group facilitates selective amine protection during stepwise functionalization .

- NK1 receptor antagonism : The fluorinated aromatic system enhances metabolic stability in neurokinin receptor modulators .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epimerization or oxidation) impact the synthesis of this compound, and how can they be mitigated?

- Epimerization risk : The 5-oxo group in the pyran ring may promote keto-enol tautomerism under basic conditions, leading to stereochemical scrambling. Mitigation: Use aprotic solvents (e.g., THF) and avoid prolonged exposure to bases like DIEA during coupling steps .

- Oxidation sensitivity : The tertiary alcohol (if present in intermediates) may oxidize to ketones. Method: Employ inert atmospheres (N) and low-temperature quenching to stabilize reactive intermediates .

Data contradiction note: While some protocols report high yields (>80%) using NaHCO in DMAc , others observe side reactions (e.g., hydrolysis) under similar conditions. Adjust pH and reaction time empirically .

Q. What computational strategies are effective for predicting the reactivity of the 2,5-difluorophenyl moiety in cross-coupling reactions?

- DFT calculations : Model transition states for Suzuki-Miyaura couplings to predict regioselectivity when introducing substituents to the difluorophenyl ring .

- Molecular docking : Simulate interactions between the fluorinated aromatic system and enzyme active sites (e.g., DPP-4) to guide structural modifications .

- Solvent effect modeling : Use COSMO-RS to optimize solvent selection for reactions involving polar intermediates (e.g., iodopyrimidine couplings) .

Q. How does the Boc group influence the compound’s stability under varying pH conditions, and what are the implications for storage?

- Acidic conditions : The Boc group hydrolyzes rapidly below pH 3, releasing CO and tert-butanol. Avoid aqueous acids during purification .

- Basic conditions : Stable up to pH 10, but prolonged exposure to NaOH (>15%) may degrade the carbamate. Storage recommendation: Keep at -20°C in anhydrous DCM or THF with molecular sieves .

Advanced note: LC-MS monitoring of degradation products (e.g., m/z 57 for tert-butyl cation) can quantify stability .

Q. What analytical challenges arise in quantifying trace impurities (e.g., diastereomers or fluorinated byproducts) in this compound?

- Chromatographic separation : Use UPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve diastereomers. Mobile phase: Hexane/IPA with 0.1% TFA .

- Mass spectrometry : HRMS (ESI+) identifies fluorinated byproducts (e.g., m/z 469 [M+H] for diethoxypropynyl adducts) .

- -NMR : Detects fluorinated impurities at ppm ranges distinct from the parent compound (e.g., δ -112 to -118 for difluorophenyl vs. -125 for monofluorinated analogs) .

Methodological Recommendations Table

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.